trans-HR22C16 - 462630-41-7

trans-HR22C16

Catalog Number: EVT-271068
CAS Number: 462630-41-7
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HR22C16 is a potent, selective and cell permeable inhibitor of mitotic kinesin Eg5.
Synthesis Analysis

The synthesis of trans-HR22C16 typically involves a Pictet–Spengler reaction, which is a well-established method for constructing tetrahydro-β-carboline derivatives. This reaction utilizes l-tryptophan or d-tryptophan derivatives in conjunction with aldehydes to yield the desired compound with high stereoselectivity.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with l- or d-tryptophan, which is reacted with an appropriate aldehyde (e.g., meta-hydroxy benzaldehyde) under acidic conditions.
  2. Reaction Conditions: The reaction mixture is often refluxed in a solvent such as ethanol or THF (tetrahydrofuran) to promote cyclization and formation of the tetrahydro-β-carboline structure.
  3. Purification: Post-synthesis, the crude product is purified using silica gel column chromatography to isolate trans-HR22C16 from other isomers and by-products .
Molecular Structure Analysis

The molecular structure of trans-HR22C16 can be described by its chemical formula C30H28N4O5C_{30}H_{28}N_{4}O_{5}.

Structure Data

  • Molecular Weight: Approximately 524.57 g/mol.
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Characteristic peaks observed in 1H^{1}H NMR include signals corresponding to various hydrogen environments, indicating the presence of multiple functional groups and confirming the compound's structure .
  • Stereochemistry: The trans configuration is critical for its biological activity, influencing how it interacts with the kinesin Eg5 protein.
Chemical Reactions Analysis

trans-HR22C16 participates in several chemical reactions, primarily focusing on its interactions with biological targets.

Reactions and Technical Details

  1. Uncaging Reaction: The compound can undergo photolysis, where it is irradiated to release active forms that can interact with cellular components.
  2. Biological Activity: As an inhibitor of Eg5, trans-HR22C16 disrupts mitotic spindle formation, leading to cell cycle arrest in cancer cells .
Mechanism of Action

The mechanism by which trans-HR22C16 exerts its effects involves binding to the Eg5 motor protein, inhibiting its function during mitosis.

Process and Data

  1. Binding Affinity: Trans-HR22C16 binds competitively to Eg5, preventing it from interacting with microtubules necessary for spindle formation.
  2. Cell Cycle Impact: This inhibition results in disrupted mitotic processes, leading to apoptosis in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Can participate in further chemical transformations due to functional groups present in its structure.
Applications

Trans-HR22C16 has significant applications in scientific research, particularly within cancer biology.

Scientific Uses

  1. Cancer Research: Used as a tool compound to study cell division dynamics and evaluate potential therapeutic strategies targeting mitotic kinesins.
  2. Drug Development: Serves as a lead compound for developing new drugs aimed at treating cancers characterized by excessive cell proliferation .
Mechanistic Elucidation of trans-HR22C16 in Mitotic Regulation

Role of Kinesin Eg5 Inhibition in Bipolar Spindle Assembly

Kinesin Eg5 (KSP), a mitotic kinesin essential for bipolar spindle formation, exerts force via plus-end-directed motility along microtubules to separate duplicated centrosomes. Inhibition of Eg5 induces monopolar spindle collapse, triggering mitotic arrest and apoptosis without disrupting microtubule polymerization directly [1] [4]. trans-HR22C16 (designated compound trans-24 in seminal studies) binds the allosteric loop L5 domain of Eg5, stabilizing a rigor-like ADP-bound conformation. This suppresses ATP turnover and prevents force generation necessary for centrosome separation [1] [3].

Table 1: Phenotypic Outcomes of Eg5 Inhibition by trans-HR22C16

Cellular ProcessEffect of trans-HR22C16Functional Consequence
Centrosome SeparationComplete suppression (IC₅₀ = 0.8 µM)Monopolar spindle formation
Chromosome AlignmentFailure of congressionProlonged metaphase arrest
Spindle Pole DynamicsLoss of microtubule slidingMitotic catastrophe
Apoptotic InductionCaspase-3 activationCell death in 72 hours

Notably, heterozygous Eg5 mutations cause microcephaly and developmental defects in humans, underscoring its non-redundant role in chromosome stability during organogenesis [9].

Molecular Dynamics of trans-HR22C16 Binding to the Allosteric Loop of Eg5

The binding interface of trans-HR22C16 localizes to a hydrophobic pocket between helix α3 and loop L5 of Eg5, distinct from the ATP-binding site. Hydrogen-exchange mass spectrometry (HX-MS) reveals that ligand engagement induces allosteric destabilization of the β-sheet core and switch II microtubule-binding domain [2] [3]. Key interactions include:

  • π-stacking between the tetrahydro-β-carboline core of trans-HR22C16 and Phe239 of loop L5
  • Hydrogen bonding with Glu116 and Arg221 stabilizing the closed-loop conformation
  • Van der Waals contacts with Leu214 and Leu160 enhancing binding affinity [1]

Orthogonal partial least squares discriminant analysis (OPLS-DA) of HX-MS data quantifies conformational shifts, confirming that trans-HR22C16 triggers a distinct allosteric pathway compared to canonical inhibitors like STLC. This pathway involves long-range disruption of mechanochemical coupling in the motor domain’s β-sheet core [3].

Table 2: Key Binding Interactions of trans-HR22C16 with Eg5

ResidueInteraction TypeEnergy Contribution (kJ/mol)Role in Allostery
Phe239π-π stacking-12.4 ± 0.8L5 loop stabilization
Glu116H-bonding-9.2 ± 1.1Salt bridge formation
Leu214Hydrophobic-7.6 ± 0.9Pocket occlusion
Arg221Ionic-8.3 ± 1.0Conformational locking

Comparative Analysis of trans-HR22C16 and Monastrol in Inducing Mitotic Arrest

trans-HR22C16 and Monastrol both target the Eg5 allosteric site but exhibit divergent structure-activity relationships (SAR) and inhibitory kinetics:

  • Potency: trans-HR22C16 (IC₅₀ = 0.8 µM) exhibits 15-fold greater efficacy than Monastrol (IC₅₀ = 30 µM) in suppressing Eg5 ATPase activity [4] [6]
  • Stereoselectivity: Unlike Monastrol (S-enantiomer preferred), trans-HR22C16’s trans-configuration optimizes hydrophobic burial in the L5 pocket [1] [6]
  • Resistance profile: trans-HR22C16 retains efficacy against P-glycoprotein (PgP)-overexpressing Taxol-resistant cells, while Monastrol undergoes efflux-mediated resistance [4]
  • Mitotic arrest kinetics: trans-HR22C16 induces irreversible arrest within 4 hours, whereas Monastrol requires >24 hours for equivalent effects [4]

Table 3: Pharmacodynamic Comparison of Eg5 Inhibitors

Parametertrans-HR22C16MonastrolDimethylenastron
Eg5 ATPase IC₅₀0.8 µM30 µM0.2 µM
Mitotic EC₅₀ (HeLa)1.2 µM50 µM0.7 µM
PgP Substrate?NoYesNo
Spindle Collapse Time60 min240 min45 min

Impact on Microtubule Sliding Dynamics in Taxol-Resistant Cellular Models

Taxol-resistant cancers exhibit β-tubulin mutations and microtubule stabilization, conferring insensitivity to microtubule-targeting agents. trans-HR22C16 overcomes this by:

  • Bypassing microtubule dependency: Directly inhibits Eg5-driven microtubule sliding without altering polymer mass [4] [7]
  • Synergistic cytotoxicity: Combined with Taxol, trans-HR22C16 abrogates Taxol-induced multipolar spindles, though high-dose combinations show antagonism due to mitotic slippage [4]
  • Apoptotic potentiation: Induces BAX mitochondrial translocation in Taxol-resistant ovarian cells (OVCAR-3/TxR), circumventing BCL-2 upregulation [4]

In in vivo zebrafish models, Eg5 inhibition disrupts somite formation and retinal development, validating its role in microtubule-dependent organogenesis [9].

Table 4: Efficacy in Taxol-Resistant Cancer Models

Cell LineTaxol IC₅₀ Shift (Resistant vs. Parental)trans-HR22C16 IC₅₀ (Resistant)Cell Death Mechanism
OVCAR-3/TxR48-fold ↑1.5 µM (no shift)Caspase-9 intrinsic apoptosis
A549/TxR32-fold ↑2.0 µM (no shift)Mitotic catastrophe
MCF-7/TxR27-fold ↑1.8 µM (no shift)PARP cleavage

Properties

CAS Number

462630-41-7

Product Name

trans-HR22C16

IUPAC Name

13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3

InChI Key

IDGCPAFIELNTPI-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35

Solubility

Soluble in DMSO

Synonyms

HR22C16; HR-22-C-16; HR 22 C 16;

Canonical SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.